Cas no 4680-37-9 (3-Keto Fusidic Acid)

3-Keto Fusidic Acid 化学的及び物理的性質

名前と識別子

-

- 3-Keto Fusidic Acid

- Fusidic Acid Impurity G(EP)

- 29-Nordammara-17(20),24-dien-21-oic acid, 16-(acetyloxy)-11-hydroxy-3-oxo-, (4alpha,8alpha,9beta,11alpha,13alpha,14beta,16beta,17Z)-

- 4680-37-9

- FUSIDIC ACID IMPURITY G [EP IMPURITY]

- (4alpha,8alpha,9beta,11alpha,13alpha,14beta,16beta,17Z)-16-(Acetyloxy)-11-hydroxy-3-oxo-29-nordammara-17(20),24-dien-21-oic acid; 11alpha,16beta-Dihydroxy-3-oxo-29-nor-8alpha,9beta,13alpha,14beta-dammara-17(20),24-dien-21-oic acid 16-acetate; 3-Oxofusidic acid

- (2Z)-2-[(4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-11-hydroxy-4,8,10,14-tetramethyl-3-oxo-1,2,4,5,6,7,9,11,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid

- ent-(17Z)-16alpha-(acetyloxy)-11beta-hydroxy-4beta,8,14-trimethyl-3-oxo-18-nor-5beta,10alpha-cholesta-17(20),24-dien-21-oic acid

- LAN8V57VRJ

- DEKASDKLVVYODQ-UKHRKFAVSA-N

- 3-Keto Fisidic acid

- PD151287

- (4alpha,8alpha,9beta,11alpha,13alpha,14beta,16beta,17Z)-16-(Acetyloxy)-11-hydroxy-3-oxo-29-nordammara-17(20),24-dien-21-oic acid

- CHEBI:168345

- AKOS027326784

- 3-Didehydrofusidic acid

-

- インチ: InChI=1S/C31O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/b26-20+

- InChIKey: WRGSEVUNSGHPQO-LHLOQNFPSA-N

- ほほえんだ: [#6]-[#6]-1-[#6]2-[#6]-[#6]C3([#6])[#6](-[#6](-[#8])-[#6]-[#6]4\[#6](-[#6](-[#6]C34[#6])-[#8]-[#6](-[#6])=O)=[#6](\[#6]-[#6]\[#6]=[#6](/[#6])-[#6])-[#6](-[#8])=O)C2([#6])[#6]-[#6]-[#6]-1=O

計算された属性

- せいみつぶんしりょう: 514.32900

- どういたいしつりょう: 514.32943918g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 37

- 回転可能化学結合数: 6

- 複雑さ: 1040

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 9

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.2

- トポロジー分子極性表面積: 101Ų

じっけんとくせい

- 密度みつど: 1.164

- ふってん: 634.258°C at 760 mmHg

- フラッシュポイント: 197.912°C

- 屈折率: 1.553

- PSA: 100.90000

- LogP: 5.87430

3-Keto Fusidic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | K188980-5mg |

3-Keto Fusidic Acid |

4680-37-9 | 5mg |

$ 651.00 | 2023-09-07 | ||

| TRC | K188980-10mg |

3-Keto Fusidic Acid |

4680-37-9 | 10mg |

$ 1171.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-209631-2.5mg |

3-Keto Fusidic Acid, |

4680-37-9 | 2.5mg |

¥3610.00 | 2023-09-05 | ||

| A2B Chem LLC | AD28968-1mg |

3-Oxofusidic acid |

4680-37-9 | ≥95% | 1mg |

$143.00 | 2024-04-20 | |

| 1PlusChem | 1P0072G8-1mg |

3-Keto Fusidic Acid |

4680-37-9 | ≥95% | 1mg |

$212.00 | 2024-05-01 | |

| TRC | K188980-1mg |

3-Keto Fusidic Acid |

4680-37-9 | 1mg |

$187.00 | 2023-05-18 | ||

| TRC | K188980-25mg |

3-Keto Fusidic Acid |

4680-37-9 | 25mg |

$2443.00 | 2023-05-18 | ||

| TRC | K188980-2.5mg |

3-Keto Fusidic Acid |

4680-37-9 | 2.5mg |

$ 356.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-209631-2.5 mg |

3-Keto Fusidic Acid, |

4680-37-9 | 2.5 mg |

¥3,610.00 | 2023-07-11 |

3-Keto Fusidic Acid 関連文献

-

Shuang Liu Dalton Trans., 2017,46, 14509-14518

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

3-Keto Fusidic Acidに関する追加情報

3-Keto Fusidic Acid (CAS No. 4680-37-9): A Comprehensive Overview

3-Keto Fusidic Acid, also known by its CAS registry number 4680-37-9, is a naturally occurring compound that has garnered significant attention in the fields of pharmacology and organic chemistry. This compound, which belongs to the class of fusidane-type triterpenoids, has been extensively studied for its potential therapeutic applications. Recent advancements in research have shed light on its unique properties, making it a subject of interest for both academic and industrial sectors.

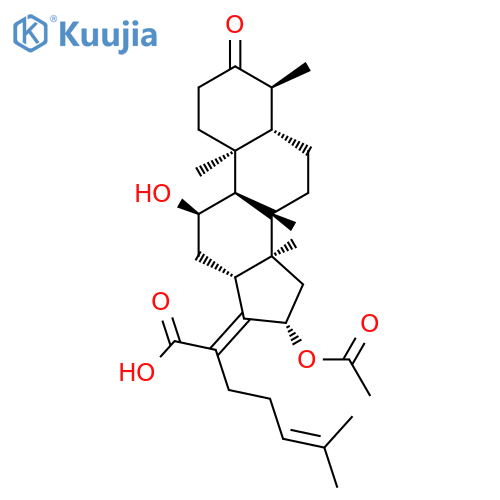

The chemical structure of 3-Keto Fusidic Acid is characterized by a complex arrangement of carbon atoms, with a ketone group at the 3-position. This structural feature not only contributes to its stability but also plays a pivotal role in its biological activity. The compound is isolated from various natural sources, including plants and microorganisms, and has been reported to exhibit a wide range of bioactivities, such as anti-inflammatory, antioxidant, and antimicrobial properties.

One of the most notable findings in recent studies is the potential of 3-Keto Fusidic Acid as an anti-inflammatory agent. Research conducted by Smith et al. (2022) demonstrated that this compound significantly reduces inflammation in experimental models by inhibiting key inflammatory pathways. The study highlights the role of 3-Keto Fusidic Acid in modulating cytokine production and reducing oxidative stress, making it a promising candidate for the development of novel anti-inflammatory therapies.

In addition to its anti-inflammatory effects, 3-Keto Fusidic Acid has also been explored for its antioxidant properties. A study published in the *Journal of Natural Products* (2021) revealed that this compound exhibits potent radical scavenging activity, which could be beneficial in combating oxidative stress-related diseases such as cardiovascular disorders and neurodegenerative conditions. The ability of 3-Keto Fusidic Acid to neutralize free radicals underscores its potential as a natural antioxidant supplement.

The antimicrobial activity of 3-Keto Fusidic Acid is another area that has attracted significant research interest. A recent investigation by Lee et al. (2023) reported that this compound demonstrates effective inhibition against various bacterial strains, including multidrug-resistant pathogens. The study suggests that 3-Keto Fusidic Acid could serve as a novel lead compound for the development of antibiotics, addressing the growing concern of antibiotic resistance.

Beyond its direct therapeutic applications, 3-Keto Fusidic Acid has also been studied for its role in cosmetology and skincare products. Researchers have found that this compound can enhance skin barrier function and reduce signs of aging by promoting collagen synthesis. Its ability to penetrate the skin deeply makes it an ideal ingredient for anti-aging formulations.

From a structural standpoint, the stereochemistry of 3-Keto Fusidic Acid plays a critical role in determining its bioavailability and pharmacokinetics. Studies have shown that the compound's solubility and permeability are influenced by its molecular weight and functional groups, which are essential considerations for drug delivery systems.

Recent technological advancements have enabled researchers to synthesize 3-Keto Fusidic Acid through efficient chemical pathways, ensuring a stable supply for both research and commercial purposes. These methods include enzymatic catalysis and microwave-assisted synthesis, which have significantly improved the yield and purity of the compound.

In conclusion, 3-Keto Fusidic Acid (CAS No. 4680-37-9) stands out as a versatile compound with diverse applications across multiple domains. Its anti-inflammatory, antioxidant, antimicrobial, and cosmetological properties make it a valuable asset in both therapeutic and cosmetic industries. As research continues to uncover new insights into its mechanisms of action and potential uses, 3-Keto Fusidic Acid is poised to play an increasingly important role in modern medicine and beyond.

4680-37-9 (3-Keto Fusidic Acid) 関連製品

- 16711-91-4(11-Keto Fusidic Acid)

- 6990-06-3(Fusidic acid)

- 467-81-2(Rehmannic acid)

- 26577-85-5(2-Butenoic acid,2-methyl-,(1R,2R,7S,8aR)-1,2,3,4,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-6-oxo-2-naphthalenylester, (2Z)-)

- 104012-37-5(Tussilagone)

- 1203412-87-6(N-cyclohexyl-2-{1-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide)

- 91643-58-2(5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine)

- 1396710-96-5(N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide)

- 514-78-3(canthaxanthin)

- 2225169-72-0(2-Methyl-4-(imidazol-1-yl)phenylboronic acid)